[(5-Fluorothiophen-2-yl)methyl][(furan-2-yl)methyl]amine
Description
[(5-Fluorothiophen-2-yl)methyl][(furan-2-yl)methyl]amine is a bifunctional amine derivative featuring two heterocyclic moieties: a 5-fluorothiophen-2-ylmethyl group and a furan-2-ylmethyl group. The compound combines the electron-withdrawing effects of fluorine on the thiophene ring with the oxygen-containing furan system, which may influence its electronic, steric, and solubility properties. For instance, the reaction of 5-fluorothiophene-2-carbaldehyde with furan-2-ylmethylamine in the presence of H₂SO₄ or similar catalysts under reflux could yield the target compound .
Properties
Molecular Formula |
C10H10FNOS |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
N-[(5-fluorothiophen-2-yl)methyl]-1-(furan-2-yl)methanamine |
InChI |
InChI=1S/C10H10FNOS/c11-10-4-3-9(14-10)7-12-6-8-2-1-5-13-8/h1-5,12H,6-7H2 |
InChI Key |
WOGOIFKYAYPTJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNCC2=CC=C(S2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Fluorothiophen-2-yl)methyl][(furan-2-yl)methyl]amine typically involves the formation of the thiophene and furan rings followed by their functionalization and coupling. One common method is the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions for high yield and purity. The choice of solvents, catalysts, and reaction conditions would be tailored to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
[(5-Fluorothiophen-2-yl)methyl][(furan-2-yl)methyl]amine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogenation and other electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of a nitro group would produce an amine.
Scientific Research Applications
[(5-Fluorothiophen-2-yl)methyl][(furan-2-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of [(5-Fluorothiophen-2-yl)methyl][(furan-2-yl)methyl]amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues, their molecular features, and physicochemical properties:
| Compound Name | Molecular Formula | Molecular Weight | Substituents/Modifications | Key Features |
|---|---|---|---|---|
| [(5-Fluoro-2-methylphenyl)methyl][(thiophen-2-yl)methyl]amine | C₁₃H₁₄FNS | 235.32 | 5-Fluoro-2-methylphenyl, thiophen-2-yl | Increased lipophilicity due to methyl group; potential for enhanced stability |
| [(5-Bromothiophen-2-yl)methyl][2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]amine | C₁₅H₁₉BrN₂OS | ~367.3 | Bromothiophene, furan, pyrrolidine | Bromine enhances electrophilicity; pyrrolidine introduces conformational flexibility |
| Butan-2-yl({[5-(4-fluorophenyl)furan-2-yl]methyl})amine | C₁₅H₁₈FNO | 247.31 | 4-Fluorophenyl, butan-2-yl | Fluorophenyl group improves π-π stacking; branched alkyl chain affects solubility |
| (2-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine | C₁₂H₁₆FNO | 209.26 | 2-Fluorobenzyl, tetrahydrofuran | Saturated furan (tetrahydrofuran) reduces ring strain; fluorine enhances polarity |
| (Furan-2-yl)methyl(prop-2-en-1-yl)amine | C₉H₁₃NO | 151.21 | Furan, methyl, propenyl | Propenyl group introduces unsaturation; simpler structure with lower molecular weight |
Functional and Reactivity Comparisons
- Fluorine vs. Bromine Substitution: The target compound’s 5-fluorothiophene group offers metabolic stability and moderate electronegativity compared to bromine in . Bromine’s larger atomic radius may increase steric hindrance and alter binding affinities in biological systems .
- Heterocyclic Systems: Furan vs. Tetrahydrofuran: The unsaturated furan in the target compound provides aromaticity and planar geometry, favoring π-π interactions. In contrast, tetrahydrofuran () is non-aromatic and more flexible, which may reduce rigidity in molecular recognition . Thiophene vs.
Synthetic Challenges :
- The synthesis of the target compound may require careful control of reaction conditions (e.g., temperature, catalyst) to avoid defluorination, a common issue in fluorinated thiophene chemistry .
- highlights the use of concentrated H₂SO₄ and reflux for analogous imine formations, suggesting similar protocols could apply here .
Biological Activity
[(5-Fluorothiophen-2-yl)methyl][(furan-2-yl)methyl]amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula: C12H12FN2S
Molecular Weight: 233.35 g/mol
CAS Number: Not explicitly listed in the search results.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Antimicrobial Activity
- Compounds structurally related to this compound have shown varying degrees of antimicrobial activity. For instance, derivatives containing thiophene and furan rings have been evaluated for their ability to inhibit bacterial growth, with some exhibiting potent effects against Gram-positive and Gram-negative bacteria .
- Enzyme Inhibition
- Neuroprotective Effects
The mechanisms through which this compound exerts its biological effects are still under investigation. However, the following pathways are noteworthy:
- Tyrosinase Inhibition: The compound may inhibit tyrosinase activity through competitive or mixed inhibition, as observed in similar furan derivatives .
- Acetylcholinesterase Inhibition: The ability to inhibit AChE could lead to increased acetylcholine levels, enhancing neurotransmission and potentially improving cognitive function .
Case Study 1: Antimicrobial Evaluation
A study evaluated various thiophene and furan derivatives for their antimicrobial properties. The results indicated that compounds with fluorinated thiophene exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts. This suggests that the introduction of fluorine may enhance the lipophilicity and membrane permeability of the compounds .
Case Study 2: Tyrosinase Inhibition
Another research focused on synthesizing and testing a series of furan derivatives for their tyrosinase inhibitory activity. Among these, a specific compound demonstrated an IC50 value of 0.0433 µM against monophenolase activity, indicating potent inhibitory effects. This suggests that this compound could be explored further for its potential in cosmetic applications aimed at reducing hyperpigmentation .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
